(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 2-chlorophenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted benzenesulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or other reduced derivatives.
Scientific Research Applications
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonate-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with biological molecules, leading to the disruption of cellular processes. The sulfonate group can interact with proteins and enzymes, inhibiting their function. Additionally, the chlorine atoms can participate in halogen bonding, further affecting molecular interactions.
Comparison with Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Similar in structure but lacks the methyl group.
2,4-Dichlorobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester.
2-Chlorobenzenesulfonyl chloride: Used as a precursor in the synthesis of sulfonates.
Uniqueness: (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other sulfonates and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-6-10(15)11(16)7-13(8)20(17,18)19-12-5-3-2-4-9(12)14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWBGHDFVXZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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